2-(4-Ethylcyclohexyl)propane-1,3-diol

Description

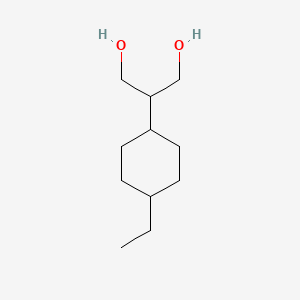

2-(4-Ethylcyclohexyl)propane-1,3-diol (CAS No. ST00994; C₁₁H₂₂O₂) is a synthetic organic compound characterized by a propane-1,3-diol backbone substituted with a trans-4-ethylcyclohexyl group. It is a key intermediate in liquid crystal production due to its mesogenic properties, with a purity ≥99% (GC) and mesophase behavior spanning Cr (crystalline) 54°C, SmB (smectic B) 84–85°C, and isotropic (I) phases . Its trans-cyclohexyl configuration and ethyl substituent optimize molecular rigidity and alkyl chain length, critical for aligning liquid crystal phases in display technologies.

Properties

CAS No. |

861710-21-6 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

2-(4-ethylcyclohexyl)propane-1,3-diol |

InChI |

InChI=1S/C11H22O2/c1-2-9-3-5-10(6-4-9)11(7-12)8-13/h9-13H,2-8H2,1H3 |

InChI Key |

BAFHGLCZZGNMDM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)C(CO)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(trans-4'-n-Propylcyclohexyl)propane-1,3-diol (ST00934)

- Structure : Features a trans-4-n-propylcyclohexyl group (C₁₂H₂₄O₂).

- Mesophase Behavior : Higher phase transitions (Cr 63°C, SmB 102°C) compared to the ethyl variant due to increased alkyl chain length, enhancing van der Waals interactions and thermal stability .

- Application : Suitable for high-temperature liquid crystal displays.

| Compound | Alkyl Chain | Cr (°C) | SmB (°C) | I (°C) |

|---|---|---|---|---|

| 2-(trans-4´-Ethylcyclohexyl)propane-1,3-diol | Ethyl | 54 | 84–85 | >85 |

| 2-(trans-4'-n-Propylcyclohexyl)propane-1,3-diol | n-Propyl | 63 | 102 | >102 |

Key Insight : The n-propyl derivative’s extended alkyl chain elevates phase transition temperatures, making it preferable for high-performance displays, whereas the ethyl variant offers mid-range thermal stability .

Aromatic and Bioactive Propane-1,3-diol Derivatives

2-[4-(3-Hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]propane-1,3-diol (Compound 9, )

- Structure: Phenolic propane-1,3-diol with methoxy and hydroxypropenyl substituents.

- Bioactivity : Isolated from Clausena emarginata, this compound lacks mesophase behavior but demonstrates hepatoprotective effects against DL-galactosamine-induced liver damage .

- Application : Explored in phytomedicine rather than materials science.

2-[2-Hydroxy-5-(3-hydroxypropyl)-3-methoxyphenyl]-propane-1,3-diol (Compound 1, )

- Structure : Aryl-substituted propane-1,3-diol with hydroxypropyl and methoxy groups.

Key Insight : Aromatic substituents (e.g., methoxyphenyl, hydroxypropenyl) confer biological activity but reduce utility in liquid crystals due to reduced rigidity and thermal stability.

Alkoxy and Pharmaceutical Derivatives

1-(Hexadecyloxy)-propane-2,3-diol (Compound 7, )

- Structure : Long-chain alkoxy (C₁₆H₃₃O₃) substituent.

- Bioactivity : Moderate lethality in brine shrimp assays, linked to surfactant-like disruption of cell membranes .

- Contrast : Unlike the ethylcyclohexyl derivative, long alkoxy chains enhance hydrophobicity but are unsuitable for liquid crystals due to excessive flexibility.

2-Amino-2-(2-(4-octylphenyl)ethyl)-propane-1,3-diol (Fingolimod, )

- Structure: Amino-substituted propane-1,3-diol with a 4-octylphenyl group.

- Application: Approved immunosuppressant targeting sphingosine-1-phosphate receptors .

- Contrast: The amino group and aromatic ring enable pharmaceutical activity, whereas the ethylcyclohexyl derivative’s non-polar structure limits biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.